molecular formula C7H13NO B12972006 2-(Aminomethyl)cyclohexanone

2-(Aminomethyl)cyclohexanone

Cat. No.: B12972006
M. Wt: 127.18 g/mol
InChI Key: XGJTVHAGMWPDKV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclohexanone (CAS 771571-01-8) is a valuable chemical building block with a molecular formula of C7H13NO and a molecular weight of 127.19 g/mol . This compound features both an aminomethyl group and a ketone on its cyclohexane ring, making it a versatile intermediate for organic synthesis and medicinal chemistry research. Its structure is particularly valuable for constructing more complex molecules; for instance, derivatives of aminomethyl cyclohexane are utilized in synthesizing novel platinum(II)-based anticancer complexes to study structure-activity relationships and improve cytotoxic profiles . Furthermore, the scaffold serves as a precursor for various API intermediates, exemplified by its dimethylamino derivative which is used in the manufacturing chemistry of several active pharmaceutical ingredients . The presence of two reactive functional groups allows researchers to explore diverse chemical transformations, including further functionalization of the amine group or reactions involving the carbonyl, facilitating the creation of libraries of compounds for drug discovery and material science. This product is intended for research applications and is strictly For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJTVHAGMWPDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminomethyl Cyclohexanone and Its Derivatives

Direct Aminomethylation Approaches

Direct aminomethylation strategies offer an efficient and atom-economical pathway to 2-(aminomethyl)cyclohexanone derivatives. These methods primarily involve the formation of a carbon-carbon bond between the α-position of the cyclohexanone (B45756) ring and a one-carbon aminomethyl synthon.

Mannich Reaction Strategies for Aminomethylated Cyclohexanones

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of a carbon acid, such as a ketone, using formaldehyde (B43269) and a primary or secondary amine. This three-component condensation reaction provides a direct route to β-amino carbonyl compounds, known as Mannich bases.

In recent years, the development of organocatalytic asymmetric Mannich reactions has provided a powerful tool for the enantioselective synthesis of this compound derivatives. Chiral organocatalysts, such as proline and its derivatives, facilitate the reaction between cyclohexanone, formaldehyde, and an amine, leading to the formation of chiral Mannich bases with high enantiomeric excess (ee).

The proline-catalyzed reaction is believed to proceed through an enamine intermediate formed between cyclohexanone and the catalyst. This enamine then reacts with an iminium ion, generated in situ from formaldehyde and the amine, in a stereocontrolled manner. The stereoselectivity is often dictated by the formation of a six-membered transition state, where the proline catalyst directs the facial attack of the enamine on the iminium ion.

Several studies have demonstrated the high efficiency and stereoselectivity of this approach. For instance, the use of (S)-proline as a catalyst in the reaction of cyclohexanone with aqueous formaldehyde and various aromatic amines has been shown to furnish the corresponding Mannich bases in high yields and with excellent enantioselectivities, often exceeding 99% ee.

CatalystAmineSolventTemperature (°C)Yield (%)ee (%)
(S)-Prolinep-AnisidineDMSORoom Temp90>99
(S)-Prolinep-NitroanilineDMSORoom Temp85>99
(S)-Proline2-NaphthylamineDMSORoom Temp88>99

This table presents a selection of results from organocatalytic asymmetric α-aminomethylation reactions of cyclohexanone.

While the direct three-component Mannich reaction is common, pre-formed Mannich bases of other ketones can also undergo condensation reactions with cyclohexanone. In these reactions, the Mannich base acts as a source of a reactive iminium ion upon heating or under acidic or basic conditions. The enolate or enamine of cyclohexanone can then add to this iminium ion. However, this approach is less common for the direct synthesis of this compound itself and is more frequently employed in the synthesis of more complex structures. The yields and conditions for such reactions are highly substrate-dependent.

The versatility of the Mannich reaction allows for the synthesis of a wide array of N-substituted this compound derivatives by simply varying the amine component in the three-component reaction. Both primary and secondary amines can be effectively utilized, leading to the corresponding secondary and tertiary aminomethylated products, respectively.

For example, the reaction of cyclohexanone, formaldehyde, and dimethylamine (B145610) hydrochloride yields 2-[(dimethylamino)methyl]cyclohexanone. Similarly, using other secondary amines like piperidine (B6355638) or morpholine (B109124) results in the formation of the corresponding N-substituted derivatives. The use of primary amines can also be successful, though the potential for double addition to the primary amine exists. The reaction is typically carried out in a protic solvent like ethanol (B145695) or isopropanol, often with heating.

AmineProduct
Dimethylamine2-((Dimethylamino)methyl)cyclohexanone
Piperidine2-(Piperidin-1-ylmethyl)cyclohexanone
Morpholine2-(Morpholin-4-ylmethyl)cyclohexanone
Aniline2-(Phenylaminomethyl)cyclohexanone

This table illustrates the synthesis of various N-substituted this compound derivatives via the Mannich reaction.

Reductive Amination Pathways Utilizing Cyclohexanone as a Starting Material

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds. While the direct reductive amination of cyclohexanone with an aminomethylating agent is not a standard approach for the synthesis of this compound, a related two-step sequence can be envisioned. This would involve the initial formylation of cyclohexanone to yield 2-formylcyclohexanone. Subsequent reductive amination of the aldehyde functionality with ammonia (B1221849) or a primary amine, in the presence of a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation, would furnish the desired this compound or its N-substituted derivatives. The success of this pathway is contingent on the selective reduction of the imine formed from the aldehyde in the presence of the ketone.

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve the formation of the target molecule through a series of transformations where the aminomethyl group is not introduced in a single, direct step onto the pre-formed cyclohexanone ring. These multi-step sequences can offer advantages in terms of stereochemical control or the introduction of other functional groups.

One plausible indirect route involves the Michael addition of a nitrogen nucleophile to cyclohexenone. For instance, the conjugate addition of an amine, such as benzylamine, to cyclohexenone would yield a 3-(amino)cyclohexanone derivative. Subsequent steps would be required to introduce the one-carbon unit at the 2-position and reduce the ketone. A more direct approach within this strategy would be the Michael addition of a protected aminomethyl anion equivalent to cyclohexenone, followed by deprotection.

Another potential indirect pathway could commence with the α-alkylation of a cyclohexanone enolate with a suitable electrophile containing a masked amino group, such as a phthalimidomethyl halide. Subsequent deprotection of the phthalimide (B116566) group would then reveal the primary amine of the target molecule.

A further conceptual indirect route could involve the [4+2] cycloaddition (Diels-Alder reaction) between a suitable 1-amino-1,3-diene and an activated alkene, followed by functional group manipulations to afford the this compound structure. The feasibility and efficiency of these indirect routes would depend on the availability of starting materials and the optimization of each synthetic step.

Transformation of Precursors Bearing the Cyclohexanone Core

A common and effective method for the synthesis of this compound derivatives is the Mannich reaction. wikipedia.orgadichemistry.comlibretexts.org This three-component condensation reaction involves an enolizable ketone (such as cyclohexanone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.orgadichemistry.comlibretexts.org This process, known as aminoalkylation, results in the formation of a β-amino carbonyl compound, referred to as a Mannich base. wikipedia.orgadichemistry.com

For instance, the reaction of cyclohexanone, formaldehyde, and dimethylamine hydrochloride under acidic conditions and heat yields 2-(dimethylaminomethyl)cyclohexanone hydrochloride. oc-praktikum.deoc-praktikum.de The use of the amine hydrochloride salt helps to maintain the acidic conditions necessary for the reaction. adichemistry.com

Table 1: Examples of Mannich Reaction for the Synthesis of this compound Derivatives
ReactantsReagents & ConditionsProductReference
Cyclohexanone, Paraformaldehyde, Dimethylammonium chlorideEthanol, Hydrochloric acid, Reflux2-Dimethylaminomethyl-cyclohexanone hydrochloride oc-praktikum.de
2-Methylcyclohexanone, Formaldehyde, Dimethylaminium chlorideAlcohol2-[(Dimethylamino)methyl]-6-methylcyclohexanone adichemistry.com

Derivatization of Existing Aminomethylated Cyclohexane (B81311) Structures

Once the this compound scaffold is in place, further derivatization can be achieved through reactions involving the amino group or the ketone functionality.

Alkylation of the Amino Group: The secondary amine in this compound can undergo alkylation reactions to introduce various substituents. This can be achieved by reacting the aminomethylated cyclohexane with alkyl halides. For example, methylation can be accomplished using methyl iodide. quora.com The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

Acylation of the Amino Group: The amino group can also be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group to the nitrogen atom, forming an amide. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Table 2: Examples of Derivatization Reactions
Starting MaterialReaction TypeReagentsProduct Type
This compoundAlkylationAlkyl Halide (e.g., CH3I)N-Alkyl-2-(aminomethyl)cyclohexanone
This compoundAcylationAcyl Chloride (e.g., CH3COCl)N-Acyl-2-(aminomethyl)cyclohexanone

Stereochemical Aspects and Enantioselective Synthesis

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of 2-(aminomethyl)cyclohexanone derivatives, this often involves reactions that create new stereocenters on the cyclohexanone (B45756) ring or on the aminomethyl substituent.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. nih.gov When a derivative of this compound is involved, for instance, through the in-situ generation of an azomethine ylide from the amine functionality, the stereochemical outcome of the cycloaddition is of paramount importance. The reaction's stereospecificity means that the stereochemistry of the starting alkene (dipolarophile) influences the stereochemistry of the final product. frontiersin.org

Several factors govern the diastereoselectivity of these cycloadditions:

Transition State Geometry: The approach of the 1,3-dipole to the dipolarophile is dictated by steric and electronic interactions in the transition state. The formation of only one diastereomer can often be explained by a plausible transition state that is favored by π-stacking interactions between aromatic rings or secondary orbital interactions. frontiersin.org

Ylide Conformation: The geometry of the dipole, such as an azomethine ylide, plays a crucial role. Constraints on the ylide's conformation can dictate that only one specific isomer participates in the cycloaddition, thereby controlling the relative stereochemistry at the newly formed spiro center. frontiersin.org

Catalysis: The use of metal catalysts, such as silver or copper salts in combination with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity and enantioselectivity. mdpi.com

For example, in the synthesis of spiro-pyrrolidine-oxindoles, three-component 1,3-dipolar cycloadditions of azomethine ylides (generated from isatins and an amino acid) with various dipolarophiles have been shown to produce products with excellent diastereoselectivities, often greater than 99:1 dr. nih.gov While not directly involving this compound, these studies highlight the principles that govern stereocontrol in such reactions, which are applicable to related systems. The choice of solvent and catalyst system is critical in achieving the desired stereochemical outcome. frontiersin.orgmdpi.com

Enantioselective Methodologies

Achieving high enantiomeric purity is essential for the application of chiral molecules. nih.gov Several methodologies have been developed for the enantioselective synthesis of this compound and its derivatives, including the use of chiral catalysts, resolution of racemic mixtures, and enantiomeric enhancement techniques.

Asymmetric aminomethylation of cyclohexanone is a direct approach to introduce the aminomethyl group enantioselectively. This is often achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the ketone enolate or enamine intermediate. researchgate.net

Organocatalysis: Chiral primary and secondary amines, such as those derived from proline, have been successfully employed as organocatalysts. These catalysts react with the carbonyl group of cyclohexanone to form a chiral enamine intermediate. The subsequent reaction with an electrophilic aminomethyl source proceeds with high stereocontrol. researchgate.net For instance, amino acid-catalyzed direct asymmetric Mannich reactions between aminomethyl ethers and cyclohexanones can yield the corresponding Mannich bases with enantiomeric excesses (ee) ranging from 75% to 99%. researchgate.net

Metal-Based Catalysis: Chiral metal complexes are also effective catalysts. Palladium complexes, for example, have been used in asymmetric Mannich-type reactions involving β-ketoesters, achieving excellent enantioselectivity (up to 98% ee). researchgate.net Bimetallic complexes, such as RuPHOX-Ru, have shown high efficiency in the asymmetric hydrogenation of β-amino ketones, providing the corresponding amino alcohols with up to 99.9% ee. rsc.org These catalysts are often stable to air and moisture, making them practical for synthesis. rsc.org

The table below summarizes representative chiral catalyst systems used in asymmetric reactions to produce chiral amino ketones and related structures.

Catalyst TypeReactionSubstratesEnantiomeric Excess (ee)
Chiral Amines (Organocatalyst)Domino Michael/AldolVarious83-98%
Chiral Palladium ComplexesMannich-type reactionβ-ketoesters, malonatesUp to 98%
Amino Acids (Organocatalyst)Direct Asymmetric MannichAminomethyl ether, Cyclohexanones75-99%
Cinchona Alkaloid DerivativeImine Umpolung ReactionImines, EnonesHigh
RuPHOX-Ru Bimetallic ComplexAsymmetric Hydrogenationβ-Amino KetonesUp to 99.9%

When an asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common strategy to obtain pure enantiomers. libretexts.org This process involves separating a 50:50 mixture of two enantiomers. libretexts.org Since enantiomers have identical physical properties, the separation is achieved by converting them into diastereomers, which have different physical properties like solubility and melting point. libretexts.orgfiveable.me

The most common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. fiveable.me

Salt Formation: The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid, (+)-tartaric acid) to form a mixture of two diastereomeric salts. fiveable.meresearchgate.net

Separation: The diastereomeric salts are then separated based on their differing solubilities through fractional crystallization. fiveable.me One diastereomer will typically crystallize out of the solution while the other remains dissolved.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. The chiral resolving agent can often be recovered and reused. researchgate.netnih.gov

A preparatively easy and efficient protocol for resolving racemic 2-aminocyclohexanol (B3021766) derivatives involves the sequential use of (R)- and (S)-mandelic acid, which can deliver both enantiomers with >99% ee. researchgate.net Similarly, novel methods using PEGylated resolving agents have been developed, where the resulting diastereomeric complexes undergo a temperature-assisted phase transition, allowing for separation by filtration. nih.gov The first cycle of such a resolution can afford amines with an optical purity of 72–85%, which can be improved to 87–95% with an additional cycle. nih.gov

Enantiomeric enhancement refers to any process that increases the enantiomeric excess of a non-racemic, chiral substance. This is particularly useful when an asymmetric reaction provides a product with moderate enantioselectivity or when a resolution process is incomplete.

Recrystallization: In some cases, the enantiomeric excess of a partially enriched crystalline compound can be improved by simple recrystallization. This is effective when the racemic form crystallizes as a conglomerate (a mechanical mixture of enantiopure crystals) rather than a racemic compound (a crystal containing equal numbers of both enantiomers in the unit cell).

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. One enantiomer reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. Lipase-catalyzed reactions are commonly used for this purpose. For instance, the lipase-catalyzed cyanoamidation of racemic amines has been used to prepare enantiopure amines and their corresponding amides. mdpi.com

Repeated Resolution Cycles: As mentioned previously, repeating a classical resolution procedure can significantly improve the optical purity of the product. An initial resolution of racemic amines using PEGylated-(R)-mandelic acid that yields 72-85% ee can be enhanced to 87-95% ee through a second resolution cycle. nih.gov

These techniques are crucial for obtaining the high levels of enantiomeric purity required for many applications in pharmaceutical and materials science. nih.gov

Reactivity Studies and Reaction Mechanisms

Nucleophilic Reactivity of the Aminomethyl Moiety

The aminomethyl group of 2-(aminomethyl)cyclohexanone possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows the aminomethyl moiety to participate in a variety of chemical transformations. It can react with electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, the aminomethyl group can undergo reactions with alkyl halides, acyl halides, and other electrophiles to yield substituted amine derivatives.

Furthermore, the primary amine functionality can engage in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines. This reactivity is a cornerstone of many synthetic methodologies, including the formation of heterocyclic compounds and the introduction of nitrogen-containing functional groups into complex molecules. The nucleophilic character of the aminomethyl group is fundamental to the role of this compound as a building block in organic synthesis.

Cyclohexanone (B45756) Ring Reactivity and Transformations

The cyclohexanone ring in this compound exhibits reactivity characteristic of cyclic ketones. The carbonyl group is susceptible to nucleophilic attack, and the α-carbons can be deprotonated to form enolates, which are key intermediates in a multitude of carbon-carbon bond-forming reactions.

The carbonyl group of this compound can undergo condensation reactions with compounds possessing an active methylene (B1212753) group, a reaction known as the Knoevenagel condensation. wikipedia.orgnih.govpurechemistry.org This reaction is a versatile method for forming carbon-carbon double bonds. purechemistry.org In this process, a compound with a methylene group flanked by two electron-withdrawing groups (e.g., malonic esters, β-diketones) acts as the nucleophile. purechemistry.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism involves the deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclohexanone ring. purechemistry.org Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Reactant with Activated Methylene GroupCatalyst/ConditionsProduct Type
Diethyl malonateWeak base (e.g., piperidine)α,β-unsaturated ester
MalononitrileWeak baseα,β-unsaturated nitrile
Ethyl acetoacetateWeak baseα,β-unsaturated ketone
Malonic acidPyridine (Doebner modification)α,β-unsaturated carboxylic acid (after decarboxylation)

Imine and enamine intermediates play a crucial role in the reactivity of this compound, particularly in aminomethylation reactions. The reaction between a carbonyl compound and a primary or secondary amine initially forms a carbinolamine, which can then dehydrate to form an imine (from a primary amine) or an enamine (from a secondary amine). libretexts.orglibretexts.org These species are key intermediates in Mannich reactions, which involve the aminoalkylation of a carbon acid. nih.gov

Imines act as electrophiles, analogous to carbonyl compounds, and can be attacked by nucleophiles. nih.gov Enamines, on the other hand, are nucleophilic at the α-carbon and can react with various electrophiles. wikipedia.org The formation of these intermediates is a reversible process, and the reaction conditions, particularly pH, can influence the equilibrium and the rate of reaction. libretexts.orglibretexts.org The interconversion between the ketone, imine, and enamine forms allows for a diverse range of transformations at the α-position of the cyclohexanone ring.

Mechanistic Insights into Asymmetric Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. nih.gov When applied to this compound, it allows for the introduction of a new substituent at the α-position of the cyclohexanone ring. Asymmetric versions of the Mannich reaction, which control the stereochemistry of the newly formed stereocenter, have been extensively studied.

Mechanistic studies of asymmetric Mannich reactions have provided evidence for the involvement of ionic transition states. wisc.edu In organocatalyzed Mannich reactions, it has been proposed that non-hydrogen-bonded ionic interactions can play a significant role in determining the stereochemical outcome. wisc.edu For example, in proline-catalyzed reactions, an electrostatic attraction between a carboxylate group on the catalyst and an iminium ion electrophile can control the facial selectivity of the nucleophilic attack by the enamine. wisc.edu This model suggests that the transition state involves a well-organized assembly of the catalyst, the nucleophile, and the electrophile, where ionic forces dictate the approach of the reactants.

The stereochemical outcome of asymmetric Mannich reactions involving this compound can be effectively controlled through the use of chiral catalyst systems. nih.govrsc.org Chiral primary and secondary amines, as well as their derivatives, have been successfully employed as organocatalysts to induce high levels of enantioselectivity. nih.govresearchgate.net These catalysts react with the cyclohexanone to form a chiral enamine intermediate. The steric and electronic properties of the chiral catalyst then direct the approach of the electrophile (an imine or iminium ion) to one of the two faces of the enamine, leading to the preferential formation of one enantiomer of the product. wisc.edu The choice of catalyst, solvent, and other reaction conditions can significantly influence both the diastereoselectivity and enantioselectivity of the transformation. chimia.chrsc.org

Catalyst TypeProposed Mode of Stereocontrol
Chiral Primary AminesFormation of chiral enamines, directing the approach of the electrophile. nih.gov
Chiral Secondary Amines (e.g., Proline)Formation of chiral enamines; stereocontrol via steric hindrance or ionic interactions in the transition state. wisc.edu
Chiral Phosphoric AcidsActivation of the electrophile and organization of the transition state through hydrogen bonding. rsc.org
Chiral Metal ComplexesLewis acid activation of the electrophile and creation of a chiral environment around the reaction center. nih.gov

Influence of Stereoisomerism on Chemical Reactivity and Pathway Direction

The chemical reactivity of this compound is significantly influenced by the spatial arrangement of its aminomethyl and carbonyl groups. As a 1,2-disubstituted cyclohexane (B81311), it exists as a pair of geometric isomers: cis and trans. These stereoisomers possess distinct three-dimensional conformations that dictate their thermodynamic stability and kinetic reactivity, thereby directing the pathways of subsequent chemical transformations.

In the cis-isomer, both the aminomethyl group and the carbonyl oxygen can occupy positions on the same side of the cyclohexane ring's average plane. Conversely, in the trans-isomer, they are situated on opposite sides. libretexts.org This fundamental difference in topology affects the accessibility of the reactive centers—the nitrogen atom of the amine and the carbon atom of the carbonyl group. The stereochemical outcome of reactions involving this compound is largely governed by principles of conformational analysis, steric hindrance, and electronic effects. researchgate.net

The cyclohexane ring typically adopts a stable chair conformation. In the trans-isomer, the substituents can adopt a diaxial (a,a) or a diequatorial (e,e) arrangement. The diequatorial conformation is generally more stable, as it minimizes steric strain. In the cis-isomer, one substituent must be axial while the other is equatorial (a,e). youtube.com This inherent difference in conformational energy and steric environment between the cis and trans isomers leads to different reaction proclivities.

A critical reaction pathway for this compound is intramolecular cyclization, such as the formation of a bicyclic imine or enamine, which can serve as an intermediate for more complex structures. The feasibility and rate of this cyclization are highly dependent on the stereochemistry:

cis-Isomer: The proximity of the axial aminomethyl group and the equatorial carbonyl group (or vice versa) in the cis conformation facilitates intramolecular reactions. The functional groups are positioned favorably for ring closure, often requiring less energetic input.

trans-Isomer: In the more stable diequatorial conformation of the trans-isomer, the amine and carbonyl groups are positioned far apart, making intramolecular cyclization sterically demanding. The reaction would require a high-energy ring flip to a less stable diaxial conformation for the reactive centers to approach each other.

This principle is demonstrated in analogous systems where the stereochemistry of the starting material dictates the stereochemical outcome of the product. For instance, in the alkylation of enamines derived from substituted cyclohexanones, the electrophile preferentially attacks from the less hindered face, leading to the thermodynamically more stable trans product as the major isomer. youtube.com This highlights that transition state stability, which is directly linked to the stereoisomeric form of the reactant, controls the reaction pathway. youtube.com

Furthermore, enzymatic reactions have shown the ability to differentiate between diastereomers, selectively converting the less stable cis-isomer of a substituted cyclohexane amine into a ketone intermediate, which then re-aminates to the more thermodynamically stable trans-isomer. nih.gov This underscores the inherent difference in reactivity and stability between the two isomers.

The stereoselectivity of nucleophilic addition to the carbonyl group is also a key factor. The trajectory of the nucleophilic attack (either external or the internal amine) is influenced by the existing substituents. The stereochemistry is determined by a balance between steric hindrance, which favors an equatorial approach, and stabilizing electronic interactions (e.g., delocalization of electrons from axial C-H bonds into the forming bond's antibonding orbital), which can favor an axial approach. researchgate.net The specific conformation of the cis or trans isomer will therefore present a different steric and electronic environment to an incoming reagent, leading to different product ratios.

Table 1: Influence of Stereoisomerism on Intramolecular Cyclization Potential
StereoisomerDominant ConformationRelative Position of Functional GroupsPotential for Intramolecular CyclizationGoverning Factor
cis-2-(Aminomethyl)cyclohexanoneAxial-Equatorial (a,e)ProximalHighFavorable spatial orientation for ring closure.
trans-2-(Aminomethyl)cyclohexanoneDiequatorial (e,e)DistalLow (requires high-energy conformation)Steric hindrance and large distance between reactive groups.

Studies of Reaction Conditions and Solvent Effects on Reactivity

The reactivity of this compound is highly sensitive to the specific reaction conditions employed, including the choice of solvent, temperature, and catalytic agents. These factors can alter reaction rates, influence equilibrium positions, and even change the course of a reaction to favor one product over another.

Solvent selection is particularly critical as it can mediate reactivity through several mechanisms:

Solvation of Reactants and Intermediates: Polar protic solvents (e.g., water, methanol) can solvate both the amine and carbonyl groups through hydrogen bonding. This can stabilize the ground state of the reactant but may also hinder intramolecular reactions by creating a solvent shell. Aprotic solvents (e.g., toluene, dichloromethane) interact less strongly, which can be beneficial for some cyclizations. wikipedia.org

Stabilization of Transition States: Polar solvents can stabilize charged intermediates or transition states, such as the iminium ion formed during a Pictet-Spengler type reaction. jk-sci.com The Pictet-Spengler reaction, an intramolecular cyclization of a β-arylethylamine with a carbonyl, is a plausible pathway for derivatives of this compound. While traditionally run in protic acids, this reaction has been shown to proceed effectively in aprotic media, sometimes with superior yields. wikipedia.org

Mediating Intramolecular Interactions: The choice of solvent can dictate the prevalence of intramolecular hydrogen bonding. In aprotic solvents, an intramolecular hydrogen bond between the amine and the carbonyl oxygen could pre-organize the molecule into a conformation suitable for cyclization. In contrast, protic solvents can disrupt this internal hydrogen bond through competitive intermolecular hydrogen bonding, potentially altering the reaction's stereochemical or regiochemical outcome.

Research on analogous systems provides clear evidence of these effects. For instance, the intramolecular photocycloaddition of certain enones is highly solvent-dependent. In aprotic solvents, an intramolecular hydrogen bond directs the facial selectivity of the reaction, leading to one diastereomer. In protic solvents, this bond is disrupted, resulting in the formation of a complementary diastereomer.

The effect of reaction conditions extends to temperature and the use of catalysts. Aldol-type self-condensation reactions of cyclohexanone are known to be catalyzed by both acids and bases. nih.gov For this compound, the amine functionality itself can act as an internal base catalyst for reactions such as enamine formation. The reaction temperature can be optimized to favor the desired product; for example, in the self-condensation of cyclohexanone, lower temperatures (e.g., 90°C) with a specific acid resin catalyst resulted in nearly 100% selectivity for the dimer product, avoiding the formation of trimers. nih.gov

The following table summarizes findings from a study on the optimization of an intramolecular cyclization reaction, illustrating the profound impact of solvent choice on product yield.

Table 2: Effect of Solvent on the Yield of an Intramolecular Cyclization Reaction
SolventSolvent TypeProduct Yield (%)
N,N-Dimethylformamide (DMF)Polar Aprotic82
AcetonitrilePolar Aprotic70
Dimethyl Carbonate (DMC)Polar AproticPoor
TolueneNonpolar AproticLeast Favorable
Dichloromethane (DCM)Polar AproticLeast Favorable
Tetrahydrofuran (THF)Polar AproticLeast Favorable

Data adapted from a study on a comparable intramolecular cyclization process. wikipedia.org

These findings collectively demonstrate that the stereoisomeric form of this compound establishes a predisposition for certain reaction pathways, while the external reaction conditions, particularly the solvent, provide a means to control and direct this inherent reactivity.

Derivatives and Analogs of 2 Aminomethyl Cyclohexanone

Synthesis and Transformations of N-Substituted Aminomethylcyclohexanones (e.g., N,N-Dibenzylamino derivatives)

The synthesis of N-substituted aminomethylcyclohexanones can be achieved through various synthetic routes, often involving the introduction of substituents on the nitrogen atom of the aminomethyl group. A common strategy involves the reaction of precursor molecules with appropriate amines. For instance, the isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared, and their stereochemistry has been unequivocally assigned using NMR spectroscopy and single-crystal X-ray analysis.

One approach to synthesizing N,N-dibenzylamino derivatives involves the addition of dibenzylamine (B1670424) to cyclohexenone. Subsequent reactions can be performed to modify the cyclohexanone (B45756) ring. For example, the addition of methylmagnesium chloride to 3-(N,N-dibenzylamino)cyclohexanone can yield a diastereomeric mixture of the corresponding trans- and cis-alcohols. Similarly, treatment with Ruppert's reagent in the presence of TBAF can produce a mixture of diastereomeric trifluoromethylated products.

The synthesis of N-functionalized 2-aminophenols can be achieved through a dehydrogenative reaction of cyclohexanones and amines. This method allows for the incorporation of both amino and hydroxyl groups into an aromatic ring in a single step. The reaction is typically performed under transition-metal-free conditions using a mild oxidant like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO). This approach has demonstrated a wide substrate scope and excellent functional group tolerance.

The transformation of these N-substituted derivatives can lead to a variety of other compounds. For example, the reduction of the ketone functionality can yield the corresponding alcohol derivatives, as will be discussed in the next section.

Aminomethylated Cyclohexanol (B46403) Derivatives

Aminomethylated cyclohexanol derivatives are commonly synthesized through the reduction of the corresponding cyclohexanone precursors. This transformation can be achieved using various reducing agents. For instance, the reduction of N-substituted 2-(aminomethyl)cyclohexanones will yield the corresponding aminomethylated cyclohexanol. The stereochemistry of the resulting alcohol is influenced by the reaction conditions and the structure of the starting material.

A study on the synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers demonstrated the preparation of these compounds. The stereochemistry was confirmed through NMR spectroscopy and single-crystal X-ray analysis. In some cases, the cis-isomer of these aminocyclohexanol derivatives can exhibit unusual conformational behavior, with the amino group adopting an axial conformation in both solution and the solid state.

The synthesis of aminomethoxy derivatives of cyclohexanol has also been reported. These compounds can be prepared from cyclohexanol, cyclic amines (such as piperidine (B6355638), morpholine (B109124), and hexamethyleneimine), and formaldehyde (B43269) through a Mannich reaction. The reaction is typically carried out in a solvent like benzene (B151609) at elevated temperatures.

The table below summarizes the synthesis of some aminomethylated cyclohexanol derivatives.

Starting MaterialReagents/ConditionsProductReference
3-(N,N-dibenzylamino)cyclohexanoneMethylmagnesium chloridetrans- and cis-3-(N,N-dibenzylamino)-1-methylcyclohexanol
3-(N,N-dibenzylamino)cyclohexanoneRuppert's reagent, TBAFtrans- and cis-3-(N,N-dibenzylamino)-1-(trifluoromethyl)cyclohexanol
Cyclohexanol, Piperidine, FormaldehydeBenzene, 78–80°CPiperidinomethoxycyclohexane
Cyclohexanol, Morpholine, FormaldehydeBenzene, 78–80°CMorpholinomethoxycyclohexane
Cyclohexanol, Hexamethyleneimine, FormaldehydeBenzene, 78–80°CHexamethyleneiminomethoxycyclohexane

Cyclohexylamine (B46788) Derivatives with Aminomethyl Functionality (e.g., 2-(aminomethyl)cyclohexylamine isomers)

Cyclohexylamine derivatives containing an aminomethyl group are another important class of compounds. The synthesis of these molecules, such as the isomers of 2-(aminomethyl)cyclohexylamine, has been a subject of interest. The spatial arrangement of the amino and aminomethyl groups on the cyclohexane (B81311) ring can lead to different isomers, each with distinct properties.

The preparation of cis- and trans-isomers of related cyclohexylamine derivatives, such as methylcyclohexanecarboxylic acids and their aminoesters, has been documented. For example, the conversion of cis-4-methylcyclohexanecarboxylic acid to its trans isomer can be achieved by heating under reflux with dry hydrogen chloride.

A patented method describes the preparation of 3-aminomethyl-1-cyclohexylamine through a multi-step process. This process involves the reaction of cyclohexene (B86901) with hydrocyanic acid, followed by reaction with ammonia (B1221849) to form a pimelonitrile derivative, which is then subjected to reductive amination. This method yields an isomer mixture of cis- and trans-3-aminomethyl-1-cyclohexylamine.

The stereoselective synthesis of functionalized cyclohexylamine derivatives can also be achieved via photocatalyzed [4+2] cycloadditions. This method utilizes the single-electron transfer (SET) mediated transformation of benzocyclobutylamines and alkenes to produce cyclohexylamine derivatives with high diastereoselectivity.

The table below provides examples of synthetic approaches to cyclohexylamine derivatives with aminomethyl functionality.

Starting MaterialsKey Reaction StepsProductReference
Cyclohexene, Hydrocyanic acid, AmmoniaImine formation, Reductive aminationIsomer mixture of cis- and trans-3-aminomethyl-1-cyclohexylamine
Benzocyclobutylamine, AlkenePhotocatalyzed [4+2] cycloadditionFunctionalized cyclohexylamine derivatives

Metal Complexes and Coordination Chemistry of Aminomethylated Ligands

The aminomethyl functionality, often in combination with other donor groups on the cyclohexyl scaffold, makes these compounds effective ligands for metal complexation. The design, synthesis, and characterization of these metal complexes are crucial for their potential applications in various fields.

The design of ligands for metal complexation is a critical aspect that influences the stability and properties of the resulting metal complexes. The incorporation of a cycloalkane ring, such as in 2-(aminomethyl)cyclohexanone derivatives, can increase the rigidity of the ligand, potentially leading to more stable metal complexes. The synthesis of these ligands often involves multi-step procedures to introduce the desired functional groups.

For example, pentadentate ligands based on 2-aminomethylpiperidine have been synthesized and used for the preparation of Mn(II) complexes. The synthesis involved the alkylation of the nitrogen atoms with appropriate pendant arms. The design of multidentate ligands can also be achieved through metal-promoted C-N bond formation processes.

The characterization of metal complexes is essential to determine their structure, including the metal-ligand ratio and the coordination geometry. Various analytical techniques are employed for this purpose.

The stoichiometry of metal-ligand complexes in solution can be determined using methods like total reflection X-ray fluorescence, which offers a precise and rapid way to establish the metal-to-ligand ratio. Other methods, such as Job's method and the mole ratio method, are also used to determine the stoichiometry of complexes.

The geometry of coordination complexes is primarily determined by the coordination number of the central metal ion. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, a study on metal complexes of 5-aminomethyl-aneN4 showed that Cu(II) formed a pentacoordinate square-based pyramidal complex, while Ni(II) and Cr(III) formed hexacoordinate octahedral complexes. In these complexes, the nitrogen atom of the primary amine function was involved in the coordination to the metal center.

The following table summarizes the coordination geometries of some metal complexes with aminomethylated ligands.

LigandMetal IonCoordination NumberGeometryReference
5-aminomethyl-aneN4Cu(II)5Square-based pyramidal
5-aminomethyl-aneN4Ni(II)6Octahedral
5-aminomethyl-aneN4Cr(III)6Octahedral

Analytical Characterization Methodologies for 2 Aminomethyl Cyclohexanone and Its Derivatives

Spectroscopic Techniques

Spectroscopy is fundamental to the characterization of 2-(Aminomethyl)cyclohexanone and its derivatives, offering insights into the molecule's atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound is expected to show a complex pattern of signals corresponding to the protons of the cyclohexanone (B45756) ring and the aminomethyl group. The protons on the cyclohexanone ring typically appear as overlapping multiplets in the range of δ 1.5-3.0 ppm. The protons of the aminomethyl group (-CH₂-NH₂) would likely produce distinct signals, with the methylene (B1212753) protons adjacent to the nitrogen appearing downfield due to the electron-withdrawing effect of the nitrogen atom. The N-H protons of the primary amine would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For the parent cyclohexanone, the carbonyl carbon (C=O) shows a characteristic resonance far downfield, typically above δ 200 ppm. bmrb.io The carbons of the cyclohexyl ring appear in the aliphatic region (δ 20-50 ppm). bmrb.io For this compound, the introduction of the aminomethyl group would lead to additional signals for the -CH₂- and -CH- carbons, with their chemical shifts influenced by the attached nitrogen and carbonyl groups, respectively. In derivatives like 2,6-bis(benzylidene)cyclohexanone, the spectrum becomes more complex, with signals for aromatic and vinylic carbons appearing in the δ 120-140 ppm range. rsc.org

DEPT-135 NMR: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as the carbonyl carbon, are absent. This technique is invaluable for unambiguously assigning the signals of the methylene groups in the cyclohexanone ring and the aminomethyl substituent.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Cyclohexanone Derivatives
CompoundNucleusChemical Shift (δ, ppm) and MultiplicityAssignment
Cyclohexanone bmrb.io¹³C211.3C=O
¹³C42.0C2, C6
¹³C27.1C3, C5
¹³C25.1C4
2,6-Bis(4-chlorobenzylidene) cyclohexanone rsc.org¹H7.63 (s, 2H)Vinylic H
¹H7.29 (d, 4H)Aromatic H
¹H7.27 (d, 4H)Aromatic H
¹H2.80 (t, 4H)-CH₂- (ring)
¹H1.72 (quintet, 2H)-CH₂- (ring)
¹³C190.44C=O
¹³C137.15 - 129.27Aromatic & Vinylic C
¹³C28.96-CH₂- (ring)
¹³C23.11-CH₂- (ring)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a saturated cyclic ketone, typically found around 1715 cm⁻¹. nist.gov The presence of the primary amine group would be indicated by N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which often appear as two distinct bands for a primary amine (-NH₂). Additionally, C-H stretching vibrations for the aliphatic ring and methylene group protons are observed just below 3000 cm⁻¹. nist.gov In derivatives such as Schiff bases, a characteristic imine (C=N) stretching band appears around 1560-1640 cm⁻¹. ekb.egnih.gov

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium (often two bands)
C-H StretchAliphatic (sp³)2850 - 3000Strong
C=O StretchKetone~1715Strong, Sharp
C=N StretchImine (Schiff Base)1560 - 1640Medium to Strong
N-H BendPrimary Amine (-NH₂)1590 - 1650Medium
C-N StretchAmine1020 - 1250Medium to Weak

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. For unconjugated ketones like this compound, the spectrum is expected to show a weak absorption band in the UV region (around 280 nm) corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group. However, for derivatives where the carbonyl group is part of a larger conjugated system, such as in diarylidenecyclohexanone or Schiff base derivatives, strong absorption bands appear at longer wavelengths. rsc.org These intense bands, typically observed between 300-400 nm, are due to π → π* transitions within the extended conjugated system. rsc.org

Table 3: UV-Vis Absorption Maxima (λmax) for Representative Cyclohexanone Derivatives in Methanol
Compoundλmax (nm)Associated Electronic Transition
2,6-Bis(benzylidene)cyclohexanone330π → π
2,6-Bis(4-chlorobenzylidene)cyclohexanone349, 240π → π
2,6-Bis(4-methoxybenzylidene)cyclohexanone362, 240π → π
2,6-Bis(pyridin-3-ylmethylene)cyclohexanone364, 265π → π

Data sourced from reference rsc.org.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation is dictated by the presence of both the ketone and amine functional groups. miamioh.eduopenstax.org

Key fragmentation pathways include:

Alpha-cleavage: This is a common fragmentation for both ketones and amines. openstax.orglibretexts.org Cleavage of the bond adjacent to the carbonyl group can lead to the formation of stable acylium ions. Similarly, alpha-cleavage adjacent to the nitrogen atom can occur, where the largest alkyl group is preferentially lost, leading to a resonance-stabilized iminium cation. miamioh.edu

McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain containing a γ-hydrogen, this rearrangement can occur, leading to the loss of a neutral alkene molecule. libretexts.org

Loss of Neutral Molecules: Fragmentation can also involve the loss of small, stable neutral molecules like H₂O, NH₃, or CO.

For a derivative like 2-[(Dimethylamino)methyl]-cyclohexanone (C₉H₁₇NO), the molecular ion would appear at m/z 155. nist.gov A prominent fragment at m/z 58 is often observed, corresponding to the stable [CH₂=N(CH₃)₂]⁺ iminium ion formed via cleavage between the ring and the aminomethyl side chain.

Table 4: Predicted Key Fragments for this compound in Mass Spectrometry
m/z ValuePossible Fragment IonFragmentation Pathway
127[M]⁺Molecular Ion
99[M - CO]⁺Loss of carbon monoxide
98[M - CH₂NH]⁺Alpha-cleavage at C1-C2 bond
82[M - CH₂NH₂ - H]⁺Loss of aminomethyl radical and hydrogen
55[C₄H₇]⁺Ring fragmentation
42[C₃H₆]⁺ or [C₂H₂O]⁺Ring fragmentation or McLafferty rearrangement
30[CH₂=NH₂]⁺Alpha-cleavage at C2-CH₂ bond

Elemental Analysis (C, H, N, O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The percentage of oxygen (O) is typically determined by difference. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.netmdpi.comnih.gov This method is routinely used to confirm the successful synthesis of Schiff bases and their metal complexes derived from this compound. mdpi.comnih.gov

Table 5: Example of Elemental Analysis Data for a Schiff Base Metal Complex Derivative
Compound FormulaElementCalculated (%)Found (%)
[Cu(C₃₀H₂₇N₅O)Cl₂] mdpi.comC57.5857.64
H4.684.96
N11.1911.85
[Pd(C₁₆H₁₄BrNO₂)SCl·H₂O]H₂O nih.govC34.3734.44
H3.393.40
N2.502.55

Thermal Analysis (Thermogravimetric Analysis - TGA)

Table 6: Representative TGA Decomposition Data for a Mn(II) Schiff Base Complex
Temperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Assignment
130 - 1807.705.96Loss of one lattice water molecule
380 - 51065.5065.26Decomposition of coordinated water and organic ligand
> 510--Formation of stable MnO residue

Data adapted from reference .

Other Physico-chemical Characterization Methods (e.g., Conductivity, Magnetic Susceptibility for complexes)

Beyond spectroscopic and thermal analyses, other physico-chemical methods such as molar conductivity and magnetic susceptibility measurements are indispensable for elucidating the structural and electronic properties of metal complexes derived from this compound and its Schiff base derivatives. These techniques provide critical insights into the electrolyte nature and the magnetic behavior of the central metal ion, which are fundamental to understanding the coordination environment.

Molar Conductivity Measurements

Molar conductivity (ΛM) measurements are a straightforward and effective method to determine whether a metal complex in solution behaves as an electrolyte. This technique helps to ascertain if anions are part of the coordination sphere or exist as free counter-ions in the solution. The measurements are typically conducted on dilute solutions of the complexes in polar organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

The general principle is that the molar conductivity value is proportional to the number of ions present in the solution. Based on established ranges, it is possible to propose the nature of the complex:

Non-electrolytes: These complexes exhibit low molar conductivity values, indicating that the anions are coordinated directly to the metal ion, resulting in a neutral complex species that does not dissociate in the solvent. For many transition metal complexes with Schiff base ligands, values in the range of 11-28 Ω⁻¹cm²mol⁻¹ in DMSO or DMF are indicative of a non-electrolytic nature. mdpi.commdpi.com

Electrolytes: Higher molar conductivity values suggest that the complex dissociates in solution, releasing free ions. The magnitude of the conductivity can help distinguish between 1:1, 1:2, or other electrolyte types. For instance, values significantly higher than the non-electrolyte range, such as 46-54 Ω⁻¹cm²mol⁻¹, suggest an electrolytic character. researchgate.net

Research on various Schiff base complexes, analogous to those derived from this compound, demonstrates the utility of this method. For example, studies on a series of metal complexes in DMSO solution showed molar conductivities in the range of 18–28 Ω⁻¹cm²mol⁻¹, confirming their non-electrolytic nature and indicating that the chloride ions were part of the coordination sphere. mdpi.com Another study reported that complexes with molar conductivities between 11.4 and 28.2 Ω⁻¹cm²mol⁻¹ were non-electrolytes. mdpi.com These findings are crucial for confirming the proposed structures of the complexes.

Complex TypeSolventMolar Conductivity (ΛM) Range (Ω⁻¹cm²mol⁻¹)Electrolyte NatureReference
Mixed-Ligand Metal ComplexesDMSO11.4–28.2Non-electrolyte mdpi.com
Pipemidic Acid ComplexesDMSO18–28Non-electrolyte mdpi.com
Fe(II) and Ni(II) Schiff Base ComplexesDMSO46.30–54.10Electrolyte researchgate.net
Vanadyl(II) Schiff Base ComplexDMFNot specified, low valueNon-electrolyte

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide valuable information about the electronic structure of the central metal ion in complexes of this compound derivatives. This property arises from the presence of unpaired electrons in the d-orbitals of the transition metal. The effective magnetic moment (μeff), calculated from susceptibility data and reported in Bohr Magnetons (B.M.), is often used to determine the number of unpaired electrons, which in turn helps to deduce the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal center. libretexts.orglibretexts.org

Paramagnetic substances contain unpaired electrons and are attracted to an external magnetic field. Their magnetic moment is greater than zero.

Diamagnetic substances have all their electrons paired and are weakly repelled by a magnetic field; their magnetic moment is considered zero. libretexts.org

For first-row transition metal complexes, the measured magnetic moment can be compared to the theoretical "spin-only" value to infer the geometry. libretexts.org For instance, a d⁵ Fe(III) complex in a high-spin octahedral environment would have five unpaired electrons and a theoretical spin-only magnetic moment of 5.92 B.M. A measured value close to this, such as 4.80 B.M., supports the proposed high-spin octahedral configuration. mdpi.com Similarly, a Cu(II) complex (d⁹) typically has one unpaired electron and a magnetic moment around 1.73 B.M., consistent with an octahedral or distorted octahedral geometry. mdpi.com

Deviations from the spin-only value can sometimes occur due to orbital contributions to the magnetic moment. libretexts.org Nonetheless, this technique remains a cornerstone for characterizing coordination compounds.

Metal IonComplex TypeMeasured Magnetic Moment (μeff, B.M.)Inferred PropertiesReference
Vanadyl(II)Schiff Base Complex1.68Paramagnetic, Square Pyramidal
Mn(II)Mixed-Ligand Complex5.84High-spin, Octahedral mdpi.com
Co(II)Mixed-Ligand Complex4.90High-spin, Octahedral mdpi.com
Cu(II)Mixed-Ligand Complex1.72Octahedral (one unpaired electron) mdpi.com
Fe(III)Pipemidic Acid Complex4.80High-spin, Octahedral mdpi.com
Pd(II)Schiff Base Complex0.55Low spin

Computational Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in the structural elucidation of molecules like 2-(Aminomethyl)cyclohexanone. wavefun.comresearchgate.net This computational approach aids in confirming experimentally determined structures and can even be used to revise misassigned structures. researchgate.net The methodology involves optimizing the molecule's geometry to find its lowest energy conformation and then calculating various spectroscopic properties that can be directly compared with experimental data. nih.govresearchgate.net

For instance, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectroscopy). nih.gov By comparing the computed spectra with the experimental spectra, a high degree of correlation confirms the proposed molecular structure. Discrepancies between calculated and experimental values can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experiments are conducted on bulk material in a condensed phase. nih.gov Nevertheless, the agreement is generally strong enough to validate the structural assignment.

Table 1: Application of DFT in Structural Elucidation

Calculated Property Experimental Technique Purpose
NMR Chemical Shifts (¹H, ¹³C) NMR Spectroscopy Confirm connectivity and chemical environment of atoms.
Vibrational Frequencies IR/Raman Spectroscopy Identify functional groups and confirm structural integrity.
Rotational Constants Microwave Spectroscopy Determine precise molecular geometry in the gas phase.

Modeling of Protonation Mechanisms and Energetics

Computational modeling is employed to understand the protonation of this compound, a key factor in its chemical behavior, particularly in aqueous or acidic environments. The molecule features two potential protonation sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. Theoretical calculations can determine the relative proton affinities of these sites to predict the most likely protonation product.

The process involves calculating the Gibbs free energy of the neutral molecule and its various protonated forms. The site with the largest negative change in free energy upon protonation is the most basic. Furthermore, computational methods can be used to estimate the acid dissociation constant (pKa) of the conjugate acid. This is often achieved using thermodynamic cycles, such as the Born-Haber cycle, which dissects the process into gas-phase protonation and the solvation energies of the involved species. youtube.com Accurate pKa prediction requires sophisticated solvation models to account for the interaction of the molecule with the solvent. youtube.com These calculations provide a quantitative measure of the amine's basicity, which is crucial for understanding its reactivity and biological interactions.

Prediction of Conformational Preferences and Stereoisomeric Stability

The flexible six-membered ring and the rotatable aminomethyl side chain of this compound give rise to a complex conformational landscape. Computational methods are essential for identifying the most stable conformers and understanding the energy differences between them. researchgate.net

The cyclohexanone (B45756) ring typically adopts a chair conformation to minimize angular and torsional strain. researchgate.net The aminomethyl substituent can be positioned in either an axial or equatorial orientation. Generally, for substituted cyclohexanes, the equatorial position is favored to reduce steric hindrance. DFT and other molecular mechanics methods can be used to perform a conformational search, systematically exploring different ring puckers and side-chain orientations to locate all low-energy minima on the potential energy surface. nih.govnih.gov

Studies on related molecules, such as 2-substituted cyclohexanones and derivatives like 2-(aminomethyl)cyclohexanecarboxylic acid, have shown that the relative stability of conformers is influenced by factors like steric effects, dipole-dipole interactions, and intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, an intramolecular hydrogen bond between the amino group and the carbonyl oxygen is possible, which could stabilize certain conformations. The relative energies of these conformers can be calculated with high accuracy, providing insight into the predominant shapes the molecule will adopt in different environments. nih.gov

Table 2: Factors Influencing Conformational Stability of this compound

Interaction Description Favorable Conformation
Steric Hindrance Repulsive interaction between bulky groups. Equatorial position of the aminomethyl group is generally favored.
Torsional Strain Strain due to eclipsing bonds. Staggered arrangements in the chair conformation are favored.
Dipole-Dipole Interaction Interaction between the C=O and C-N bond dipoles. Orientations that minimize dipole repulsion are preferred.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides a framework for investigating the mechanisms of reactions involving this compound. rsc.org By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathway from reactants to products. aiche.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. escholarship.org

For example, in a reaction such as an intramolecular condensation or cyclization, computational models can be used to:

Identify Intermediates: Determine the structure of any stable species formed during the reaction.

Locate Transition States: Find the highest energy point along the reaction coordinate that connects reactants/intermediates to products. The structure of the transition state provides insight into the geometry of the bond-making and bond-breaking processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. researchgate.net

Studies on the photochemistry of cyclohexanone and the reactions of cyclic ketones with amines provide templates for how such analyses are conducted. nih.govresearchgate.netresearchgate.net These theoretical investigations can predict reaction outcomes and explain observed selectivity, guiding the design of new synthetic routes. nih.govfrontiersin.org

Solvation Energy Calculations

The behavior of this compound in a solvent is critical to its reactivity and conformational preferences. Solvation energy calculations quantify the energetic effect of the solvent on the molecule. nih.gov There are two primary computational approaches to modeling solvation: implicit and explicit models. q-chem.com

Implicit Solvation Models: Also known as continuum models (e.g., PCM, SMD, COSMO), these methods represent the solvent as a continuous medium with a specific dielectric constant. q-chem.comfaccts.de The solute is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized medium is calculated. These models are computationally efficient and are widely used to estimate solvation free energies and to study solvent effects on geometries and reaction pathways. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. nih.gov This is often done using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the solute (this compound) is treated with a high level of theory (QM), and the surrounding solvent molecules are treated with a less computationally expensive method (MM). scispace.com This allows for the specific interactions, such as hydrogen bonding between the solute and solvent, to be modeled directly. youtube.com

Calculations on similar molecules have shown that the choice of solvent can significantly alter the conformational equilibrium. nih.gov For instance, a polar solvent like water might stabilize conformers with larger dipole moments, while nonpolar solvents might favor different structures. nih.gov Accurate calculation of solvation energy is therefore essential for bridging the gap between gas-phase theoretical models and real-world solution-phase chemistry. scispace.com

Table 3: Comparison of Solvation Models

Feature Implicit (Continuum) Models Explicit Models (e.g., QM/MM)
Solvent Representation Continuous dielectric medium Individual solvent molecules
Computational Cost Low to moderate High
Key Advantage Speed, good for general electrostatic effects Accurately models specific solute-solvent interactions (e.g., H-bonding)

| Typical Application | Rapid screening, calculating solvation free energies | Detailed mechanism studies, systems with strong specific interactions |

Applications in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Molecular Architectures

The utility of 2-(aminomethyl)cyclohexanone as a versatile building block stems from the orthogonal reactivity of its amine and ketone functionalities. These groups can undergo a wide array of chemical reactions, either sequentially or in tandem, to construct intricate molecular architectures, particularly nitrogen-containing heterocyclic compounds.

The primary amine of this compound can readily participate in reactions such as condensations, alkylations, and acylations. For instance, it can react with carbonyl compounds to form imines, which can then undergo further cyclization reactions. One notable example of the synthetic potential of related structures is in the formation of spirocyclic compounds. Spirooxindoles, a class of compounds with significant biological activity, can be synthesized using cyclohexanone (B45756) derivatives. nih.govrsc.orgmdpi.com While direct examples involving this compound are not prevalent in the literature, its structural similarity to other cyclohexanones used in these syntheses suggests its potential utility in creating novel spirocyclic systems. The synthesis of di-spirooxindole analogs, for example, has been achieved through the reaction of cyclohexanone-based chalcones with isatins and amino acids, highlighting the versatility of the cyclohexanone core in building complex, multi-cyclic structures. nih.govmdpi.com

Furthermore, the presence of both an amine and a ketone on the same cyclohexane (B81311) ring allows for the construction of fused heterocyclic systems. The general reactivity of cyclohexanones with aminoazoles to form angular-structured heterocycles has been documented. This suggests that this compound could undergo intramolecular or intermolecular reactions to yield unique polycyclic scaffolds.

A significant reaction in the synthesis of complex alkaloids is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. wikipedia.orgresearchgate.netnih.govmdpi.comnih.gov While this compound is not a direct precursor in the classical Pictet-Spengler reaction, its derivatives could potentially be designed to participate in analogous cyclization pathways, leading to the formation of novel alkaloid-like structures. The versatility of the Pictet-Spengler reaction in constructing tetrahydroisoquinoline and β-carboline frameworks underscores the potential of amine-containing cyclic ketones in generating diverse molecular complexity. nih.govmdpi.comnih.gov

Intermediates in the Synthesis of Specialty Chemicals

Cyclohexanone itself is a crucial industrial intermediate, most notably in the production of precursors for Nylon-6, such as caprolactam and adipic acid. nih.govalphachem.biz The functionalization of the cyclohexanone ring, as seen in this compound, opens avenues for its use as an intermediate in the synthesis of a broader range of specialty chemicals.

The dual functionality of this compound makes it a potential precursor for various derivatives with specialized applications. For instance, the related compound, trans-2-aminomethyl-1-cyclohexanol, is known to be an intermediate in the synthesis of pharmaceuticals, particularly analgesics. evitachem.com This suggests that this compound could also serve as a precursor for pharmacologically active molecules. The aminomethyl group can be a key pharmacophore or a handle for further chemical modification, while the ketone can be transformed into other functional groups or used to introduce additional molecular diversity.

The synthesis of various pharmaceuticals often involves the use of heterocyclic scaffolds, many of which can be derived from bifunctional building blocks like this compound. alphachem.biz Its ability to participate in cyclization reactions makes it a candidate for the synthesis of novel heterocyclic compounds that could be screened for biological activity.

Participation in Catalytic Processes, including Asymmetric Synthesis Reactions

The chiral nature of this compound, which can exist as enantiomers, suggests its potential application in asymmetric catalysis. Chiral ligands derived from molecules with well-defined stereochemistry are fundamental to the development of catalysts for enantioselective reactions.

While there is no direct evidence in the searched literature of this compound itself being used as a ligand, ligands derived from similar aminomethyl-functionalized cyclic structures have been explored. For example, aminomethylquinoline and aminomethylpyridine derived ligands have been used to support zinc(II) complexes for catalytic applications. researchgate.net This indicates the potential for synthesizing chiral ligands from this compound that could be used in a variety of metal-catalyzed asymmetric transformations.

Furthermore, the aminomethyl group could act as a directing group or a point of attachment for a catalyst, influencing the stereochemical outcome of reactions at the cyclohexanone ring or other parts of a substrate. The field of organocatalysis often employs chiral amines and their derivatives to catalyze asymmetric reactions. The asymmetric α-aminomethylation of cyclohexanones, for instance, is a known transformation that can be catalyzed by amino acids to produce chiral Mannich bases with high enantioselectivity. researchgate.net This suggests that chiral this compound could potentially be used as a chiral building block or even as a catalyst in such reactions.

The asymmetric Mannich reaction is a powerful tool for the synthesis of β-amino ketones, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. organic-chemistry.orgnih.gov The development of catalysts for this reaction is an active area of research, and chiral bifunctional molecules are often effective catalysts. The structure of this compound, containing both an amine and a ketone, makes it an interesting candidate for derivatization into novel organocatalysts.

Below is a table summarizing the potential applications of this compound in advanced organic synthesis based on the reactivity of its functional groups and analogies to related compounds.

Application Area Specific Role of this compound Potential Reactions and Products
Versatile Building Block Precursor for complex heterocyclic systems.Synthesis of spirocycles (e.g., spirooxindoles), fused heterocycles, and alkaloid-like scaffolds via cyclization reactions.
Intermediate for Specialty Chemicals Precursor for pharmacologically active molecules and other functional materials.Derivatization to create novel compounds for drug discovery and materials science.
Catalytic Processes Source of chiral ligands for asymmetric catalysis or as an organocatalyst.Development of new catalysts for enantioselective reactions such as asymmetric Mannich reactions.

Green Chemistry and Sustainable Synthesis of 2 Aminomethyl Cyclohexanone

Development of Environmentally Benign Synthetic Routes

The primary route to aminomethylated compounds is the Mannich reaction, which traditionally involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comnih.gov The development of environmentally benign synthetic routes for 2-(aminomethyl)cyclohexanone focuses on improving this classic transformation.

Key areas of development include:

Catalysis: Moving from stoichiometric reagents to catalytic ones is a core principle of green chemistry. yale.eduepa.gov Research has explored the use of various catalysts to improve the efficiency and selectivity of the aminomethylation of cyclohexanone (B45756). For instance, novel ionic liquids (ILs) have been successfully used as heterogeneous catalysts in Mannich reactions, offering advantages like mild reaction conditions, excellent recyclability, and high yields. ppor.az

Alternative Energy Sources: Microwave irradiation has been employed to accelerate the aminomethylation of 8-hydroxyquinoline, a related reaction, suggesting its potential applicability for cyclohexanone. mdpi.com This method often leads to shorter reaction times and can reduce energy consumption compared to conventional heating.

Novel Reagent Approaches: Innovative methods are being explored that utilize reagents in new ways. For example, one study demonstrated an aminomethylation reaction where morpholine (B109124) served as the source of the methylene (B1212753) group in the presence of (diacetoxyiodo)benzene, occurring at ambient temperature with short reaction times. acs.org Such approaches can eliminate the need for highly reactive and hazardous reagents like formaldehyde (B43269).

Principles of Atom Economy and Waste Minimization in Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.edu Two of the most fundamental principles are the prevention of waste and the maximization of atom economy. epa.govsigmaaldrich.com

Waste Prevention: It is preferable to prevent the formation of waste than to treat it after it has been created. epa.gov In the synthesis of this compound, this involves designing routes that minimize byproducts and the use of auxiliary substances like solvents and separation agents. yale.edu

Atom Economy (AE): This metric, developed by Barry Trost, evaluates the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy signifies that fewer atoms are wasted as byproducts. Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Catalytic reactions are inherently superior to stoichiometric ones in this regard, as catalysts are used in small amounts and are not consumed in the reaction, leading to higher atom economy and less waste. epa.gov The ideal synthesis would have 100% atom economy, where all atoms from the reactants are found in the final product.

Table 1: Illustrative Atom Economy Calculation for a Hypothetical Synthesis This table demonstrates the concept of Atom Economy. The reaction shown is a simplified, hypothetical representation for educational purposes.

Reactant AReactant BReactant CProductByproductAtom Economy (%)
Cyclohexanone (MW: 98.14)Formaldehyde (MW: 30.03)Ammonia (B1221849) (MW: 17.03)This compound (MW: 127.19)Water (MW: 18.01)(127.19 / (98.14 + 30.03 + 17.03)) * 100 = 87.6%

Exploration of Renewable Resources as Starting Materials or Reagents

A key aspect of sustainable chemistry is the use of renewable feedstocks instead of depletable ones, which are often derived from fossil fuels. epa.govsigmaaldrich.com There is significant research into producing key chemical intermediates, including cyclohexanone, from biomass. sigmaaldrich.com

Lignocellulosic biomass, a non-food agricultural waste, is a rich source of valuable chemical building blocks. researchgate.net

From Lignin: Aromatic ethers, which can be extracted from lignin, can be catalytically transformed into cyclohexanone and its derivatives. northeastern.edu

From Furfural: Furfural, derived from the dehydration of C5 sugars in biomass, can be converted to cyclopentanone, another important cyclic ketone. researchgate.netresearchgate.net While not a direct route to the six-membered cyclohexanone, this demonstrates the potential of biomass-derived furans in synthesizing cyclic compounds.

From Diacetone Alcohol: An alternative route to cyclohexane-based compounds uses diacetone alcohol, which can be produced from the fermentation of biomass.

By developing pathways that utilize these bio-derived starting materials, the chemical industry can reduce its reliance on petroleum and create more sustainable supply chains for compounds like this compound.

Table 2: Examples of Renewable Feedstocks for Cyclohexanone Synthesis

Renewable FeedstockBiomass SourceIntermediate CompoundTarget Compound
Aromatic EthersLigninAnisoleCyclohexanone
Diacetone AlcoholBiomass Fermentation (e.g., ABE)2-Methyl-2,4-pentanediolCyclohexane (B81311) derivatives
FurfuralLignocellulosic Biomass (C5 Sugars)FurfuralCyclopentanone

Assessment of Sustainability Metrics in Synthetic Processes (e.g., CHEM21 Green Metrics Toolkit)

To objectively measure the "greenness" of a chemical process, a range of green chemistry metrics have been developed. nih.govacsgcipr.org These metrics move beyond traditional yield calculations to provide a more holistic assessment of a reaction's environmental impact. acsgcipr.orgscispace.com Early metrics included the E-factor (kgs of waste per kg of product) and Atom Economy. scispace.com More recently, metrics like Process Mass Intensity (PMI), which considers the total mass used in a process to produce a certain mass of product, have been adopted, particularly in the pharmaceutical industry. scispace.commdpi.com

The CHEM21 (Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries) project developed a unified metrics toolkit to comprehensively evaluate the sustainability of chemical reactions. york.ac.ukacsgcipr.orgrsc.org This toolkit is designed to be used at various stages of research and development, from the lab bench to industrial scale. york.ac.ukrsc.org It employs a blend of quantitative and qualitative criteria to assess a reaction, considering not only mass-based metrics but also factors like health, safety, and environmental hazards of the chemicals used. acsgcipr.orgyork.ac.uk

The toolkit helps chemists identify "hot-spots" in their synthetic routes and benchmark their work against existing methods, encouraging continuous improvement and the adoption of greener techniques. york.ac.ukrsc.org The use of such toolkits is crucial for quantifying the benefits of new, sustainable routes for synthesizing this compound.

Table 3: Key Metrics Included in the CHEM21 Toolkit

MetricDescriptionFocus
Atom Economy (AE) Measures the efficiency of atom incorporation from reactants into the final product. rsc.orgResource Efficiency
Reaction Mass Efficiency (RME) A mass-based metric that incorporates both yield and stoichiometry. rsc.orgResource Efficiency
Process Mass Intensity (PMI) The ratio of the total mass of materials (water, solvents, reagents, reactants) to the mass of the final product. mdpi.comWaste, Process Efficiency
E-Factor The ratio of the mass of waste generated to the mass of the product. scispace.comWaste
Optimum Efficiency (OE) A metric that combines atom economy and reaction mass efficiency. rsc.orgOverall Efficiency
Renewable Percentage (RP) The percentage of the mass of the product derived from renewable feedstocks. rsc.orgRenewable Resources
Waste Percentage (WP) A metric based on waste intensity and PMI. rsc.orgWaste
Safety, Health, and Environment (SHE) Assessment Qualitative and quantitative assessment of the hazards associated with all chemicals used in the process. york.ac.ukHazard Reduction

Role of Green Solvents in Aminomethylation Reactions

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental impact. nih.govjk-sci.com The aminomethylation reaction to produce this compound can be made significantly greener by replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives.

Several classes of green solvents are being explored for their utility in organic synthesis:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive green option. mdpi.com While the solubility of organic reactants can be a challenge, reactions can sometimes proceed effectively "in" or "on" water. mdpi.com

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures (typically below 100 °C). nih.gov Their advantages include low volatility, high thermal stability, and tunable properties. ppor.aznih.gov They can act as both solvents and catalysts in Mannich reactions, and their low volatility reduces air pollution and exposure risks. ppor.az

Deep Eutectic Solvents (DES): DES are mixtures of compounds that have a much lower melting point than their individual components. nih.govresearchgate.netmdpi.com They share many of the beneficial properties of ILs but are often cheaper, easier to prepare, and more biodegradable. nih.govnih.gov

Supercritical Fluids: A substance above its critical temperature and pressure becomes a supercritical fluid, exhibiting properties of both a liquid and a gas. youtube.com Supercritical ammonia or carbon dioxide can be used as reaction media for hydroaminomethylation, offering benefits like a homogeneous reaction mixture and faster mass transfer. osti.govyoutube.commdpi.com Supercritical CO2, in particular, is non-toxic, non-flammable, and readily available. youtube.com

The selection of a green solvent depends on the specific reaction conditions and substrates, but their use is a cornerstone of developing sustainable aminomethylation processes.

Table 4: Comparison of Green Solvent Classes

Solvent ClassKey AdvantagesPotential Challenges in Aminomethylation
Water Non-toxic, non-flammable, inexpensive, widely available. mdpi.comPoor solubility of nonpolar organic reactants.
Ionic Liquids (ILs) Low volatility, high thermal stability, tunable properties, can act as catalysts. ppor.aznih.govHigher cost, potential toxicity/biodegradability issues, viscosity.
Deep Eutectic Solvents (DES) Low cost, easy to prepare, often biodegradable, low volatility. nih.govnih.govCan be viscous, stability in the presence of water can vary.
Supercritical Fluids (e.g., scCO₂, scNH₃) High diffusivity, low viscosity, tunable solvent power, easy separation from products. youtube.comRequires high-pressure equipment, scCO₂ has poor solvency for polar compounds.

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